Product packaging for O-(thiophen-3-ylmethyl)hydroxylamine(Cat. No.:CAS No. 89972-69-0)

O-(thiophen-3-ylmethyl)hydroxylamine

Cat. No.: B12911114
CAS No.: 89972-69-0
M. Wt: 129.18 g/mol
InChI Key: NAIQVGKZSPBANV-UHFFFAOYSA-N
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Description

Significance of O-Substituted Hydroxylamines in Modern Synthesis

O-substituted hydroxylamines are a versatile class of reagents in modern organic synthesis. Their utility stems from the presence of a reactive N-O bond, which can participate in a variety of chemical transformations. These compounds serve as valuable precursors for the formation of nitrogen-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The substitution on the oxygen atom modulates the reactivity of the hydroxylamine (B1172632), allowing for fine-tuning of its chemical behavior. For instance, O-substituted hydroxylamines can act as efficient aminating agents, participating in reactions to form C-N bonds, a fundamental transformation in the synthesis of complex organic molecules.

Role of Thiophene (B33073) Moieties in Advanced Chemical Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its structural resemblance to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with improved biological activity or modified physicochemical properties. nih.gov Thiophene and its derivatives are integral components of numerous pharmaceuticals, demonstrating a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties. In materials science, the electron-rich nature of the thiophene ring makes it a key building block for organic semiconductors and conductive polymers. The substitution pattern on the thiophene ring significantly influences its electronic properties and biological interactions.

Contextualizing O-(thiophen-3-ylmethyl)hydroxylamine within Hydroxylamine and Thiophene Chemistry Research

This compound integrates the key features of both O-substituted hydroxylamines and thiophenes. The thiophen-3-ylmethyl group introduces the desirable electronic and structural properties of the thiophene moiety, while the hydroxylamine portion provides a reactive handle for further chemical elaboration. This combination makes it a potentially valuable building block for the synthesis of novel compounds with tailored biological or material properties. Research in this area would focus on leveraging the reactivity of the hydroxylamine for the construction of more complex molecules, while exploring how the thiophene-3-yl substituent influences the outcomes of these reactions and the properties of the resulting products.

While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, its chemical properties can be inferred from established chemical principles and available database information.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H7NOSPubChem
Molecular Weight129.18 g/mol PubChem
IUPAC NameThis compoundPubChem
Canonical SMILESC1=CSC=C1CONPubChem
InChI KeyFFFHZYDWPZJOCE-UHFFFAOYSA-NPubChem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B12911114 O-(thiophen-3-ylmethyl)hydroxylamine CAS No. 89972-69-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89972-69-0

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

O-(thiophen-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H7NOS/c6-7-3-5-1-2-8-4-5/h1-2,4H,3,6H2

InChI Key

NAIQVGKZSPBANV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CON

Origin of Product

United States

Synthetic Methodologies for O Thiophen 3 Ylmethyl Hydroxylamine and Analogous Structures

Direct O-Alkylation Approaches to O-Substituted Hydroxylamines

Direct O-alkylation methods represent a straightforward approach to the synthesis of O-substituted hydroxylamines, including O-(thiophen-3-ylmethyl)hydroxylamine. These methods typically involve the reaction of a hydroxylamine (B1172632) derivative with a suitable alkylating agent.

Utilizing (Thiophen-3-yl)methanol and Related Alcohols as Precursors

A common and effective strategy for the preparation of O-substituted hydroxylamines involves the conversion of an alcohol into a more reactive leaving group, such as a mesylate, followed by nucleophilic substitution with a protected hydroxylamine derivative. (Thiophen-3-yl)methanol serves as the key precursor in this approach for the synthesis of the target compound.

The general two-step process begins with the mesylation of the alcohol. (Thiophen-3-yl)methanol is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form (thiophen-3-yl)methyl methanesulfonate. This intermediate is then subjected to O-alkylation with a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate. The reaction is typically carried out in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting N-protected this compound can then be deprotected under acidic conditions, for instance, with hydrochloric acid in diethyl ether, to yield the final product as its hydrochloride salt. rsc.orgnih.gov

This method is advantageous as it avoids the often harsh conditions required for the direct use of hydroxylamine and the potential for N-alkylation side products. The yields for the two-step process are generally good for a variety of alcohols. rsc.orgnih.gov

Table 1: Representative Two-Step Synthesis of O-Alkylhydroxylamines from Alcohols rsc.orgnih.gov

Alcohol PrecursorMesylating AgentHydroxylamine ReagentBaseDeprotection AgentOverall Yield (%)
Benzyl alcoholMethanesulfonyl chloridetert-Butyl N-hydroxycarbamateDBUHCl in Et₂O75
4-Methoxybenzyl alcoholMethanesulfonyl chloridetert-Butyl N-hydroxycarbamateDBUHCl in Et₂O88
2-PhenylethanolMethanesulfonyl chloridetert-Butyl N-hydroxycarbamateDBUHCl in Et₂O81

Note: Data is representative of analogous syntheses and adapted for illustrative purposes.

Application of Alkylating Agents with Hydroxylamine Precursors

An alternative direct alkylation approach involves the use of a more potent alkylating agent, such as an alkyl halide, in reaction with a hydroxylamine precursor. For the synthesis of this compound, this would typically involve 3-(halomethyl)thiophene (e.g., 3-(bromomethyl)thiophene (B1268036) or 3-(chloromethyl)thiophene) as the alkylating agent.

The reaction is generally performed by treating the alkylating agent with a protected hydroxylamine, for example, N-(tert-butyloxycarbonyl)hydroxylamine, in the presence of a base like DBU. nih.gov This method can be efficient and tolerant of various functional groups. nih.gov The choice of solvent can influence the reaction, with methylene (B1212753) chloride being a common option. nih.gov Following the alkylation, the protecting group is removed, typically under acidic conditions, to afford the desired O-substituted hydroxylamine.

Synthetic Routes via Hydroxylamine Derivatives

Syntheses that proceed through the modification of hydroxylamine derivatives offer versatile and widely applicable routes to O-substituted hydroxylamines. These methods often provide good control over regioselectivity.

Alkylation of N-Hydroxy Cyclic Imides (e.g., N-Hydroxyphthalimide) Followed by Cleavage

A classical and reliable method for preparing O-substituted hydroxylamines is the Gabriel-type synthesis involving the alkylation of N-hydroxyphthalimide (NHPI) followed by hydrazinolysis or acidic hydrolysis. In this approach, N-hydroxyphthalimide is deprotonated with a base to form a nucleophile that then reacts with an alkylating agent, such as 3-(bromomethyl)thiophene.

The resulting N-(thiophen-3-ylmethoxy)phthalimide is a stable intermediate that can be readily purified. Subsequent cleavage of the phthalimide (B116566) group, typically with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or dichloromethane, releases the desired this compound. researchgate.netresearchgate.net This method is advantageous due to the crystalline and stable nature of the N-alkoxyphthalimide intermediates. researchgate.net

Table 2: Synthesis of N-Alkoxyphthalimides via Alkylation of N-Hydroxyphthalimide researchgate.net

Alkylating AgentBaseSolventYield of N-Alkoxyphthalimide (%)
Benzyl bromideK₂CO₃DMF95
Ethyl bromoacetateEt₃NCH₂Cl₂88
1-BromobutaneNaHTHF92

Note: Data is representative of analogous syntheses and adapted for illustrative purposes.

Reductive Pathways from Oxime Ethers and Nitrones

The reduction of oxime ethers provides a direct route to O-substituted hydroxylamines. For the synthesis of this compound, a key intermediate is the corresponding oxime ether, which can be prepared from thiophene-3-carbaldehyde. For instance, an O-(thiophen-3-ylmethyl) oxime ether of a ketone could be reduced.

More directly, thiophene-3-carbaldehyde oxime can be O-alkylated with a suitable agent, and the resulting oxime ether can then be reduced. The reduction of the C=N bond of the oxime ether to the corresponding N-CH₂ bond must be performed selectively without cleaving the labile N-O bond. nih.gov Catalytic hydrogenation, often using specific catalysts and conditions, can achieve this transformation. For example, nickel-catalyzed asymmetric hydrogenation of oxime ethers has been shown to produce chiral N,O-disubstituted hydroxylamines in high yields and enantioselectivities. nih.gov Other reducing agents, such as borane (B79455) complexes, have also been employed. nih.gov

The reduction of nitrones, which can be formed from the corresponding aldehydes, also presents a viable pathway to N,O-disubstituted hydroxylamines.

Photochemical Synthesis Routes to O-Substituted Hydroxylamines

Photochemical methods offer an alternative, metal-free approach to the synthesis of O-substituted hydroxylamines. One such method involves the visible-light-induced transformation of nitroalkanes to hydroxylamines. This process is typically catalyzed by a photoredox organocatalyst, such as 4CzIPN, and utilizes an amine as a reductant.

To apply this to the synthesis of this compound, a suitable nitro precursor, such as 3-(nitromethyl)thiophene, would be required. This method is noted for its mild reaction conditions and tolerance of a broad range of functional groups and heterocycles. While not as commonly employed as the other methods, photochemical synthesis represents a modern and potentially advantageous route.

Catalytic Strategies in the Formation of O-Alkylated Hydroxylamines

The development of catalytic systems has revolutionized the synthesis of O-alkylated hydroxylamines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to traditional methods. These strategies are broadly categorized into metal-catalyzed and metal-free approaches.

Palladium-Catalyzed Approaches

Palladium catalysis has emerged as a powerful tool for the formation of C–O bonds, and its application in the synthesis of O-alkylated hydroxylamines has been a significant area of research. thieme-connect.com These methods often involve the reaction of a hydroxylamine derivative with an appropriate electrophile in the presence of a palladium catalyst.

One notable strategy is the palladium-catalyzed O-allylic substitution of hydroxylamines. Research has shown that hydroxylamines bearing an N-electron-withdrawing group, such as hydroxamic acids, can act as effective nucleophiles in these transformations. organic-chemistry.org For instance, the reaction of an allylic carbonate with an N-protected hydroxylamine in the presence of a palladium catalyst can afford the corresponding O-allylated hydroxylamine. The regioselectivity of this reaction can be influenced by the choice of catalyst, with palladium-catalyzed reactions typically yielding linear products. organic-chemistry.org

Another significant advancement is the palladium-catalyzed O-arylation of hydroxylamine equivalents. The Buchwald group has developed a method for the Pd-catalyzed O-arylation of ethyl acetohydroximate, which serves as a hydroxylamine surrogate. organic-chemistry.org This approach demonstrates broad substrate scope, accommodating various aryl chlorides, bromides, and iodides, and provides access to O-arylhydroxylamines that are otherwise difficult to prepare. organic-chemistry.org While this method is for O-arylation, the principles of activating a C-X bond (where X is a halide) for coupling with an N-O nucleophile are relevant to the synthesis of complex hydroxylamine derivatives.

Ayyagari and colleagues have also reported on the palladium-catalyzed oxidative allylic alkylation of N-hydroxyimides. thieme-connect.com This method utilizes a palladium(II) catalyst to facilitate the direct functionalization of allylic C-H bonds with N-hydroxyimides as the oxygen source, leading to the formation of N-allyloxyimides. thieme-connect.com These intermediates can subsequently be converted to the desired O-allylated hydroxylamines. The reaction proceeds under relatively mild conditions and tolerates a range of substituents on both the allylic substrate and the N-hydroxyimide. thieme-connect.com

A plausible palladium-catalyzed approach to synthesize this compound could involve the reaction of a suitable N-protected hydroxylamine with 3-(chloromethyl)thiophene (B1314076) or 3-(bromomethyl)thiophene, using a palladium catalyst and a suitable ligand and base. This would be analogous to established palladium-catalyzed C-O bond-forming reactions.

Table 1: Examples of Palladium-Catalyzed O-Alkylation and O-Arylation of Hydroxylamine Derivatives This table is interactive. You can sort and filter the data.

Catalyst/Ligand Hydroxylamine Source Electrophile Product Type Yield (%) Reference
Pd(OAc)₂/dppf Ethyl acetohydroximate Aryl bromide O-Arylhydroxylamine 75-95 organic-chemistry.org
[Pd(allyl)Cl]₂ N-Boc-hydroxylamine Allylic carbonate O-Allylhydroxylamine 80-92 organic-chemistry.org
Pd(OAc)₂ N-Hydroxyphthalimide Allylarene N-Allyloxyimide 60-85 thieme-connect.com

Metal-Free Catalysis in Hydroxylamine Synthesis

While metal-catalyzed methods are powerful, the development of metal-free alternatives is a growing area of interest due to considerations of cost, toxicity, and environmental impact. beilstein-journals.org Several effective metal-free strategies for the synthesis of O-alkylated hydroxylamines have been reported.

Table 2: Metal-Free Synthesis of O-Substituted Hydroxylamines via Mesylate Alkylation This table is interactive. You can sort and filter the data.

Starting Alcohol Base Overall Yield (%) Reference
Benzyl alcohol DBU 88 organic-chemistry.org
1-Butanol DBU 85 organic-chemistry.org
Cyclohexylmethanol DBU 78 organic-chemistry.org
(Thiophen-3-yl)methanol DBU (Predicted high) N/A

Another notable metal-free approach is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst in free-radical processes. beilstein-journals.org NHPI can be activated to the corresponding N-oxyl radical, which can then participate in various transformations. While often used for C-H oxidation, the principles of generating reactive intermediates under metal-free conditions are applicable to the broader field of hydroxylamine synthesis. beilstein-journals.org

Furthermore, the synthesis of O-cyclopropyl hydroxylamines has been achieved on a gram scale, and their subsequent metal-free N-arylation has been demonstrated. rsc.org This highlights the potential for developing metal-free strategies for the derivatization of O-alkylated hydroxylamines.

General Advancements in Di- and Trisubstituted Hydroxylamine Synthesis

Recent years have witnessed significant progress in the synthesis of di- and trisubstituted hydroxylamines, driven by their potential applications in medicinal and bioorganic chemistry. mdpi.comnih.gov Historically, the synthesis of these compounds relied heavily on alkylation chemistry, often requiring protection and deprotection steps. mdpi.com Modern advancements have focused on developing more efficient and protecting-group-free methodologies.

The catalytic reduction of oxime ethers is a valuable route to N,O-disubstituted hydroxylamines. However, traditional methods often employ stoichiometric and sometimes hazardous reducing agents. mdpi.com The challenge lies in the selective reduction of the C=N bond without cleaving the labile N-O bond. mdpi.com

For trisubstituted hydroxylamines, several innovative strategies have emerged. Crich and co-workers have developed a method for the synthesis of trisubstituted hydroxylamines through the application of Rychnovsky's ether methodology to O-acyl-N,N-disubstituted hydroxylamines. mdpi.com Another approach involves the stepwise reduction and substitution of O-acyl N,N-disubstituted hydroxylamines. acs.org

Direct N-O bond formation represents a highly efficient, albeit challenging, retrosynthetic approach to trisubstituted hydroxylamines. mdpi.com Crich's synthesis of trisubstituted hydroxylamines via direct N-O bond formation showcases the potential of this strategy. researchgate.net These advancements are expanding the chemical space accessible to chemists and enabling the synthesis of novel hydroxylamine-containing molecules with diverse substitution patterns. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of O Thiophen 3 Ylmethyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Nitrogen Atom

The nitrogen atom in the hydroxylamine group of O-(thiophen-3-ylmethyl)hydroxylamine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic partners to form new nitrogen-carbon or nitrogen-heteroatom bonds.

The nucleophilic character of the nitrogen atom is central to the synthesis of various N-substituted derivatives. Common transformations include N-acylation and reductive amination.

N-Acylation: this compound can react with acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction yields N-acyl-O-(thiophen-3-ylmethyl)hydroxylamines, which are a class of hydroxamic acid derivatives. zenodo.orgacs.org

Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones. wikipedia.org This process involves the initial formation of an O-substituted oxime (or the corresponding iminium ion), which is then reduced in the same reaction vessel by a suitable reducing agent. youtube.com Reagents like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they are selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction. commonorganicchemistry.com This pathway provides access to a wide range of N-alkyl and N-aryl substituted hydroxylamine derivatives. researchgate.net

Table 1: Synthesis of N-Substituted Derivatives
Reaction TypeElectrophileTypical Reagents & ConditionsProduct Class
N-AcylationAcyl Chloride (R-COCl)Pyridine or Et₃N, CH₂Cl₂, 0 °C to RTN-Acyl-O-(thiophen-3-ylmethyl)hydroxylamine
Reductive AminationAldehyde or KetoneNaBH(OAc)₃, Dichloroethane (DCE), RTN-Alkyl-O-(thiophen-3-ylmethyl)hydroxylamine

The reaction of hydroxylamines with carbonyl compounds is a fundamental transformation that leads to the formation of C=N double bonds, resulting in oximes or nitrones.

Oxime Formation: this compound readily undergoes condensation with aldehydes and ketones, typically under mildly acidic conditions, to form the corresponding O-(thiophen-3-ylmethyl)oximes. organic-chemistry.org This reaction involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the stable oxime product. nih.gov

Nitrone Formation: Nitrones are 1,3-dipoles with the general structure R¹R²C=N⁺(R³)O⁻. They are not typically formed directly from O-alkylhydroxylamines. Instead, the synthesis of a nitrone from this compound would first require N-alkylation (as described in 3.1.1) to produce an N,O-disubstituted hydroxylamine. Subsequent oxidation of this intermediate, for instance with reagents like mercury(II) oxide or via catalytic methods, would yield the target nitrone. studysmarter.co.uk These nitrones are valuable intermediates for 1,3-dipolar cycloaddition reactions.

Table 2: Formation of Oximes and Nitrones
Reaction TypeReactantTypical Reagents & ConditionsProduct Class
Oxime SynthesisAldehyde or KetoneMild acid (e.g., AcOH), Ethanol (B145695), RefluxO-(thiophen-3-ylmethyl)oxime
Nitrone SynthesisN-Alkyl-O-(thiophen-3-ylmethyl)hydroxylamineOxidizing agent (e.g., HgO)N-Alkyl-C-aryl/alkyl nitrone

Reactions Involving the Oxygen Atom and N-O Bond Cleavage

The O-N bond in hydroxylamine derivatives is relatively weak and can be cleaved under specific conditions. This reactivity is harnessed in deprotection strategies and can drive unique rearrangement reactions.

The thiophen-3-ylmethyl group can be viewed as a protecting group for the hydroxylamine functionality. Its removal to liberate the free hydroxylamine or a hydroxamic acid can be accomplished through methods analogous to O-debenzylation. The most common method is catalytic hydrogenation. youtube.com Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas, the weak benzylic C-O bond can be cleaved. rsc.org This reaction would yield hydroxylamine (or its corresponding N-substituted derivative) and 3-methylthiophene. Care must be taken with the reaction conditions, as prolonged reaction times or harsh conditions could lead to the hydrogenation of the thiophene (B33073) ring itself to form tetrahydrothiophene. researchgate.netacs.org

Table 3: O-Deprotection of this compound
Reaction TypeSubstrateTypical Reagents & ConditionsProducts
Catalytic HydrogenolysisThis compoundH₂, Pd/C, Ethanol or Ethyl Acetate (B1210297), RTHydroxylamine + 3-Methylthiophene

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. organic-chemistry.org Derivatives of this compound, particularly those containing an adjacent π-system, could potentially undergo such transformations. For example, an N-allyl derivative, prepared by reacting the parent hydroxylamine with an allyl halide, could be a substrate for a youtube.comresearchgate.net-sigmatropic rearrangement. In this process, heating or catalysis could induce a concerted rearrangement to form an O-allyl-N-(thiophen-3-ylmethyl) isomer. This type of reaction provides a powerful method for C-C and C-O bond formation with a high degree of stereocontrol.

Table 4: Hypothetical Sigmatropic Rearrangement
Reaction TypeHypothetical SubstrateTypical ConditionsRearrangement Product
youtube.comresearchgate.net-Sigmatropic RearrangementN-allyl-O-(thiophen-3-ylmethyl)hydroxylamineThermal (heating in toluene) or Lewis Acid CatalysisAllylic N-(thiophen-3-ylmethyl)hydroxylamine ether

Electrophilic Reactivity and Functionalization of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. numberanalytics.com It is significantly more reactive than benzene (B151609). numberanalytics.com Substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stability of the cationic Wheland intermediate formed upon electrophilic attack at these sites. researchgate.net

The -CH₂ONH₂ substituent at the 3-position influences the regioselectivity of further substitutions. The hydroxylamine moiety is electron-withdrawing, which tends to deactivate the aromatic ring towards electrophilic attack compared to unsubstituted thiophene. However, as a substituent containing heteroatoms with lone pairs, it is expected to be an ortho, para-director. For a 3-substituted thiophene, this directs incoming electrophiles to the 2- and 4-positions. Given the high intrinsic reactivity of the C5 position, a mixture of 2- and 5-substituted products is often observed. researchgate.net The use of bulky electrophiles can favor substitution at the less sterically hindered C5 position. researchgate.net

Common electrophilic functionalization reactions include:

Halogenation: Bromination using N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) would likely yield a mixture of 2-bromo- and 5-bromo-3-(aminomethoxymethyl)thiophene.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid catalyst (e.g., AlCl₃ or SnCl₄) would introduce an acyl group, primarily at the 2- and 5-positions. numberanalytics.com

Table 5: Electrophilic Functionalization of the Thiophene Ring
Reaction TypeReagentsConditionsMajor Products
BrominationN-Bromosuccinimide (NBS)THF, 0 °C to RT2-Bromo- and 5-bromo-3-(aminomethoxymethyl)thiophene
Friedel-Crafts AcylationAcyl chloride (RCOCl), AlCl₃CH₂Cl₂ or CS₂, 0 °C2-Acyl- and 5-acyl-3-(aminomethoxymethyl)thiophene

Table of Mentioned Compounds

Compound Name
This compound
Pyridine
Triethylamine
N-Acyl-O-(thiophen-3-ylmethyl)hydroxylamine
Sodium cyanoborohydride
Sodium triacetoxyborohydride
N-Alkyl-O-(thiophen-3-ylmethyl)hydroxylamine
O-(thiophen-3-ylmethyl)oxime
N,O-disubstituted hydroxylamine
Mercury(II) oxide
Nitrone
Palladium on carbon (Pd/C)
Hydroxylamine
3-Methylthiophene
Tetrahydrothiophene
N-allyl-O-(thiophen-3-ylmethyl)hydroxylamine
N-bromosuccinimide (NBS)
2-Bromo-3-(aminomethoxymethyl)thiophene
5-Bromo-3-(aminomethoxymethyl)thiophene
Aluminum trichloride (B1173362) (AlCl₃)
Tin(IV) chloride (SnCl₄)
2-Acyl-3-(aminomethoxymethyl)thiophene
5-Acyl-3-(aminomethoxymethyl)thiophene

Substitutions and Derivatizations on the Thiophene Moiety

Currently, there is no specific information available in the scientific literature regarding substitution and derivatization reactions carried out directly on the thiophene ring of this compound. General principles of thiophene chemistry suggest that electrophilic substitution would be the most probable pathway for derivatization. However, the directing effects of the O-(methylhydroxylamine) side chain are unknown.

Cycloaddition Reactions Involving Thiophene-Containing Scaffolds

Similarly, there is a lack of published research on the participation of this compound in cycloaddition reactions. The potential for the thiophene ring to act as a diene or dienophile in such reactions is established for other thiophene derivatives, but no studies have investigated this reactivity for the title compound.

O Thiophen 3 Ylmethyl Hydroxylamine As a Versatile Synthetic Building Block

Construction of Heterocyclic Systems Utilizing the Thiophene-3-ylmethyl Hydroxylamine (B1172632) Moiety

The synthesis of complex heterocyclic structures is a cornerstone of medicinal and materials chemistry. O-substituted hydroxylamines are valuable reagents in these transformations due to the reactive N-O bond.

Synthesis of Isoxazoles and Related N/O Heterocycles

The construction of the isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common objective in organic synthesis. A primary and widely adopted method for synthesizing isoxazoles involves the reaction of a hydroxylamine derivative with a 1,3-dicarbonyl compound. In this reaction, the nucleophilic nitrogen of the hydroxylamine initially attacks one of the carbonyl groups to form an intermediate oxime, which then undergoes intramolecular cyclization by the attack of the hydroxyl oxygen onto the second carbonyl group, followed by dehydration to yield the aromatic isoxazole ring.

While this is a general and robust method, specific examples detailing the use of O-(thiophen-3-ylmethyl)hydroxylamine in this capacity are not found in the surveyed scientific literature. Theoretically, this compound could react with various 1,3-dicarbonyl compounds to produce a library of 2-(thiophen-3-ylmethyl)isoxazole derivatives. The thiophene (B33073) moiety in such products could be of interest for further functionalization or for its influence on the biological activity of the resulting molecule. Other related N/O heterocycles can also be synthesized through cycloaddition reactions where hydroxylamine derivatives act as key components.

Applications in the Formation of Fused Thiophene Heterocycles

The synthesis of fused heterocyclic systems, where a thiophene ring is annulated with another ring, is of significant interest due to the diverse pharmacological properties of such scaffolds. researchgate.netsciensage.info Intramolecular cyclization reactions are a powerful strategy for creating these complex architectures. semanticscholar.orgnih.gov For a molecule like this compound, it is conceivable that under specific reaction conditions, a cyclization involving the thiophene ring itself could lead to the formation of a fused system. For instance, an intramolecular electrophilic substitution on the electron-rich thiophene ring could potentially be triggered.

However, a thorough review of published research did not yield any specific examples of this compound being used to create fused thiophene heterocycles through such intramolecular reactions. The development of such a reaction would represent a novel synthetic pathway.

Role in the Synthesis of Quinolone and Isoquinolone Scaffolds

Quinolone and isoquinolone frameworks are core structures in many antibacterial agents and other medicinally important compounds. chim.itnih.govnih.govorganic-chemistry.org The synthesis of these scaffolds often involves the construction of the nitrogen-containing ring onto a pre-existing benzene (B151609) ring. researchgate.net While there are numerous methods for quinolone synthesis, and some even incorporate thiophene moieties into the final structure, there is no specific mention in the literature of this compound being employed as a key building block for these skeletons. Hypothetically, the hydroxylamine functionality could be used to introduce the nitrogen atom required for the quinolone ring, but this specific application remains to be explored and documented.

Preparation of Diverse Amine Derivatives and Analogues

Hydroxylamine derivatives are important precursors for the synthesis of amines, often serving as electrophilic aminating agents to introduce nitrogen into various organic molecules. researchgate.netresearchgate.netorganic-chemistry.orgcardiff.ac.uk

Stereoselective Amination Reactions

Stereoselective amination, the formation of a C-N bond with control over the stereochemistry, is a critical transformation in the synthesis of chiral drugs and natural products. mdpi.com O-acyl and O-sulfonyl hydroxylamines are frequently used as electrophilic nitrogen sources in transition-metal-catalyzed C-H amination and alkene hydroamination reactions. chemrxiv.org These reactions can often be rendered stereoselective by using chiral ligands or catalysts.

Despite the extensive research in this field, no studies were found that specifically utilize this compound or its activated derivatives (e.g., O-acyl or O-sulfonyl) as the aminating reagent in stereoselective processes. The development of such a reagent could offer a new tool for synthetic chemists, with the thiophene group potentially influencing reactivity or serving as a handle for further transformations.

Integration into Advanced Organic Scaffolds

This compound is a molecule of interest in organic synthesis due to the presence of two key reactive functionalities: the thiophene ring and the O-substituted hydroxylamine group. These features allow for its potential integration into complex molecular architectures, including polycyclic and conjugated systems, and as a valuable component in multi-component reactions.

The thiophene nucleus within this compound serves as a versatile platform for the construction of larger, more complex polycyclic and conjugated systems. Thiophene and its derivatives are well-established precursors in the synthesis of a variety of fused-ring structures and polymers with interesting electronic and photophysical properties. nih.govorganic-chemistry.org The inherent aromaticity and reactivity of the thiophene ring allow for a range of synthetic transformations to build these advanced scaffolds.

One common strategy involves the annulation of additional rings onto the thiophene core. This can be achieved through various cyclization reactions, where the thiophene ring acts as one of the components. For instance, Friedel-Crafts acylation or alkylation at the C2 or C5 positions of the thiophene ring can introduce side chains that subsequently participate in intramolecular cyclization to form a new fused ring. While direct examples with this compound are not extensively documented, the principles of thiophene chemistry suggest its applicability. The hydroxylamine moiety would likely require protection during such electrophilic aromatic substitution reactions to prevent unwanted side reactions.

Furthermore, thiophene derivatives are crucial in the synthesis of conjugated polymers, where alternating aromatic units are linked together. nih.gov The this compound could potentially be functionalized, for example, by introducing leaving groups on the thiophene ring, to enable its polymerization through cross-coupling reactions like Suzuki or Stille coupling. The resulting polymers would incorporate the unique electronic properties of the thiophene ring.

The table below illustrates potential transformations of a generic thiophene derivative that could be adapted for this compound in the synthesis of polycyclic and conjugated systems.

Reaction Type Reagents Potential Product Type
Intramolecular Friedel-Crafts AcylationAcyl chloride with a tether, Lewis acidFused bicyclic thiophene derivative
Palladium-catalyzed Cross-CouplingAryl boronic acid, Pd catalyst, baseBithiophene or aryl-thiophene system
Oxidative CouplingOxidizing agent (e.g., FeCl₃)Polythiophene derivative

It is important to note that the reactivity of the hydroxylamine group would need to be considered and potentially masked with a protecting group to achieve the desired transformations on the thiophene ring.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials. nih.govnih.gov O-substituted hydroxylamines are valuable precursors in certain MCRs due to the nucleophilicity of the nitrogen and oxygen atoms. organic-chemistry.orgresearchgate.netrsc.org

This compound can potentially participate in MCRs in several ways. The free amine of the hydroxylamine can act as a nucleophile in reactions like the Ugi or Passerini reaction, although the oxygen substitution might modulate its reactivity compared to a primary amine. More plausibly, the hydroxylamine can be a precursor to nitrones, which are known to undergo [3+2] cycloaddition reactions with alkenes in a multi-component fashion. The in-situ generation of a nitrone from this compound and an aldehyde or ketone would introduce the thiophen-3-ylmethyl group into the resulting heterocyclic product.

Another potential application is in the synthesis of complex oxime ethers. The hydroxylamine can react with a carbonyl compound and another component in a one-pot process to generate diverse structures. The thiophene moiety in the resulting products could then be further functionalized.

The following table outlines hypothetical multi-component reactions where this compound could serve as a key building block.

MCR Name Other Reactants Potential Product Class
Nitrone-based [3+2] CycloadditionAldehyde, AlkeneIsoxazolidine with thiophene moiety
Ugi-type Reaction (as amine component)Isocyanide, Carbonyl compound, Carboxylic acidα-Acylamino amide with thiophene side chain
Passerini-type Reaction (as amine component)Isocyanide, Carbonyl compoundα-Acyloxy carboxamide with thiophene side chain

The exploration of this compound in MCRs represents a promising avenue for the rapid generation of novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Mechanistic Investigations of O Thiophen 3 Ylmethyl Hydroxylamine Reactions

Elucidation of Reaction Mechanisms for O-Alkylation and Transformations

The transformation and functionalization of O-(thiophen-3-ylmethyl)hydroxylamine are guided by specific mechanistic pathways, which can be initiated through catalytic or photochemical means. Understanding these mechanisms is crucial for controlling reaction outcomes and synthesizing novel derivatives.

Mechanistic Pathways of Catalyzed Processes (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, and these methods are applicable to substrates like this compound. The mechanistic pathways for such transformations, particularly O-arylation, generally follow a well-established catalytic cycle.

The reaction is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, which is typically generated in situ. This step forms a Pd(II) intermediate. Subsequently, the hydroxylamine (B1172632), acting as a nucleophile, coordinates to the palladium center. In the presence of a base, the hydroxylamine is deprotonated, facilitating the crucial reductive elimination step. This final step regenerates the Pd(0) catalyst and yields the desired O-arylhydroxylamine product. organic-chemistry.org

Table 1: Typical Conditions for Palladium-Catalyzed Reactions Involving Hydroxylamines and Thiophenes This table is a composite representation based on findings from multiple sources.

Parameter Typical Conditions Source(s)
Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) mdpi.comresearchgate.net
Ligand BippyPhos, SPhos, Tricyclohexylphosphine organic-chemistry.orgnih.gov
Base Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃), Potassium Phosphate (K₃PO₄) organic-chemistry.orgmdpi.comresearchgate.net
Solvent Toluene, Ethanol (B145695) organic-chemistry.orgmdpi.com
Temperature 80–120 °C organic-chemistry.orgresearchgate.net
Substrates Aryl bromides, aryl chlorides, arylboronic acids organic-chemistry.orgmdpi.comnih.gov

Photochemical Reaction Mechanisms

The thiophene (B33073) moiety in this compound makes it susceptible to photochemical transformations. Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state. From this excited state, the molecule can undergo various reactions not accessible under thermal conditions.

For thiophene-containing compounds, such as styrylthiophenes, irradiation with UV light can lead to intramolecular photocyclization. nih.gov This process typically involves the formation of a transient dihydrophenanthrene-like intermediate, which is subsequently oxidized to a stable aromatic system, often a naphthothiophene structure. nih.gov The specific pathway and resulting product depend on the substitution pattern of the thiophene ring. For instance, 3-styrylthiophenes can yield naphtho[1,2-b]thiophene-type ring systems upon photocyclization. nih.gov

Another relevant photochemical pathway involves the transformation of nitroalkanes into hydroxylamines, oximes, and nitrones using visible light and a photoredox organocatalyst. nih.gov In this mechanism, the nitroalkane is reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. nih.gov While this compound is already a hydroxylamine, it could potentially participate in related photochemical processes, such as condensation with aldehydes or ketones formed in situ to generate nitrones. nih.gov

High-Resolution NMR Spectroscopic Analysis for Structural Confirmation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for monitoring its chemical transformations. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons in the molecule. The protons on the thiophene ring (H2, H4, and H5) would appear as distinct multiplets in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 3-substituted thiophene. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the thiophene ring would likely appear as a singlet, while the amine protons (-NH₂) of the hydroxylamine group would also produce a signal, which is often broad and may not show coupling due to chemical exchange. youtube.com

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the thiophene carbons would confirm the 3-substitution pattern. The methylene carbon signal would appear in the aliphatic region, shifted downfield due to the adjacent electronegative oxygen atom.

NMR is also highly effective for reaction monitoring. The progress of a reaction, such as the O-arylation described in section 5.1.1, can be followed by observing the disappearance of the signals corresponding to the starting material (e.g., the -NH₂ protons of the hydroxylamine) and the simultaneous appearance of new signals characteristic of the product (e.g., signals from the newly introduced aryl group). researchgate.net This allows for the optimization of reaction conditions and the determination of reaction completion.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical data based on known spectral characteristics of thiophene and hydroxylamine moieties.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene C2-H ~7.3-7.5 ~125-128
Thiophene C4-H ~7.0-7.2 ~128-131
Thiophene C5-H ~7.2-7.4 ~120-123
Thiophene C3 N/A ~138-142
Methylene (-CH₂-) ~4.5-4.8 ~70-75
Amine (-NH₂) ~5.0-6.0 (broad) N/A

Mass Spectrometric Techniques for Characterization of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its reaction products and transient intermediates. nih.gov

For the characterization of the parent compound, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed. researchgate.net These methods ionize the molecule with minimal fragmentation, allowing for the accurate determination of its molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula, confirming the compound's identity.

During reaction monitoring, MS is invaluable for identifying intermediates and byproducts. For instance, in a palladium-catalyzed coupling reaction, MS can detect the formation of the desired product by identifying its corresponding molecular ion peak. It can also help characterize impurities or degradants that may form during the synthesis. nih.gov Fragmentation analysis (MS/MS), where the molecular ion is isolated and fragmented, can provide structural information about the product. The fragmentation pattern of this compound would likely involve the characteristic cleavage of the C-O and N-O bonds, providing further structural confirmation. mdpi.com

Theoretical and Computational Studies on O Thiophen 3 Ylmethyl Hydroxylamine and Analogues

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, providing precise information about molecular geometries and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.commicrosoft.com It is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost that makes it suitable for a wide range of chemical systems. youtube.comnih.gov In the study of thiophene-based compounds, DFT has been successfully used to optimize molecular geometries, yielding data on bond lengths, bond angles, and dihedral angles that are often in good agreement with experimental results. nih.govjchps.com

For thiophene (B33073) and its derivatives, DFT calculations, often using functionals like B3LYP or PWC combined with basis sets such as 6-31G(d) or DNP, can accurately predict the planar structure of the thiophene ring and the conformational preferences of its substituents. nih.govjchps.comresearchgate.net These calculations are crucial for understanding how the substitution of a methylhydroxylamine group at the 3-position of the thiophene ring influences its structural parameters. The method involves starting with a guessed electron density, solving the Kohn-Sham equations to obtain wave functions, and iterating this process until a self-consistent solution for the electron density and energy is achieved. youtube.com

Below is a table of typical bond lengths and angles for thiophene derivatives as determined by DFT calculations, which provides a baseline for understanding the structure of O-(thiophen-3-ylmethyl)hydroxylamine.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=C1.345 Å - 1.358 Å
Bond LengthC-C1.430 Å - 1.450 Å
Bond LengthC-S1.801 Å - 1.854 Å
Bond LengthC-H~1.080 Å
Bond AngleC-S-C~111.5° - 114.1°
Bond AngleC-C-C~113.8° - 114.1°
This table presents a range of values synthesized from DFT studies on various thiophene derivatives. Actual values for a specific molecule may vary. jchps.comsemanticscholar.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.commdpi.com The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's electron-donating ability, whereas the energy of the LUMO (ELUMO) relates to the electron affinity and reflects its electron-accepting ability. taylorandfrancis.commdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. taylorandfrancis.comresearchgate.net A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a small gap indicates that a molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior: mdpi.comresearchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A negative value indicates the molecule is stable against decomposition. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). mdpi.com

The following table shows representative calculated values for these parameters for some thiophene derivatives from computational studies.

Compound (Example)EHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Chemical Potential (μ)Electrophilicity (ω)
Thiophene jchps.com-6.56-0.366.203.10-3.461.93
2-nitrothiophene jchps.com-7.21-1.955.262.63-4.584.00
Thiophene Sulfonamide Derivative 1 mdpi.com-6.59-1.944.652.33-4.273.91
Thiophene Sulfonamide Derivative 7 mdpi.com-5.99-2.553.441.72-4.275.30
Data sourced from DFT calculations reported in scientific literature. jchps.commdpi.com Values are illustrative of the application of FMO theory.

Molecular Dynamics Simulations to Model Reactivity and Adsorption

While quantum chemical calculations describe the static properties of molecules, Molecular Dynamics (MD) simulations provide insight into their dynamic behavior over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions with other molecules or surfaces. mdpi.com

For a compound like this compound, MD simulations can be employed to model several key processes:

Reactivity in Solution: By simulating the molecule in a solvent box, researchers can study its conformational flexibility, the formation of intramolecular hydrogen bonds, and its interactions with solvent molecules, which can influence its reactivity.

Adsorption on Surfaces: MD simulations are used to investigate how thiophene-containing molecules adsorb onto various surfaces, such as metals or zeolites. mdpi.comnih.gov These simulations can reveal the preferred orientation of the molecule on the surface, calculate the interaction energy, and identify the primary forces (e.g., van der Waals, electrostatic) governing the adsorption process. mdpi.com For instance, studies have explored the adsorption of thiophene on Ni surfaces and in zeolites, providing data on interfacial energy and molecular arrangement. mdpi.comnih.gov

Interaction with Biomolecules: If the molecule has potential biological activity, MD simulations can model its interaction with a target protein. mdpi.com These simulations can assess the stability of the molecule within a protein's binding site and analyze the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Computational Approaches to Reaction Pathway Prediction and Optimization

Understanding the potential chemical reactions of this compound is crucial for predicting its stability, degradation products, or synthetic routes. Computational chemistry offers powerful tools for mapping out reaction pathways and identifying the most energetically favorable routes. numberanalytics.com

This process typically involves:

Proposing Reaction Mechanisms: Based on chemical principles, potential reaction pathways are proposed. For thiophene derivatives, this could include electrophilic substitution on the thiophene ring, oxidation of the sulfur atom, or reactions involving the hydroxylamine (B1172632) side chain. acs.orgresearchgate.net

Locating Stationary Points: Using quantum chemical methods like DFT, the geometries of reactants, products, intermediates, and, crucially, transition states (the highest energy point along a reaction coordinate) are optimized. acs.org

Calculating Energy Profiles: The energies of all stationary points are calculated to construct a potential energy surface (PES) for the reaction. The difference in energy between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate. researchgate.net Studies on the oxidation or pyrolysis of thiophene have successfully used this approach to elucidate complex reaction networks. acs.orgresearchgate.net

Reaction Rate Calculation: Theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used with the calculated energy barriers to predict reaction rate constants. researchgate.net

More advanced, modern approaches utilize machine learning and artificial intelligence. frontiersin.orgnih.gov These models are trained on vast databases of known chemical reactions. They can predict the products of a reaction given the reactants and reagents or suggest possible synthetic pathways for a target molecule by working backward (retrosynthesis). frontiersin.org Such tools can accelerate the discovery and optimization of chemical reactions.

Q & A

Q. How can researchers optimize the synthesis of O-(thiophen-3-ylmethyl)hydroxylamine derivatives for improved yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, hydroxylamine derivatives are often synthesized via nucleophilic substitution or reductive amination. In the case of O-alkylhydroxylamines, using THF as a solvent and triethylamine (Et3_3N) as a base can enhance reaction efficiency by neutralizing HCl byproducts . Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using 1^1H NMR and IR spectroscopy ensures structural fidelity and purity. Elemental analysis further confirms stoichiometric ratios .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:
  • IR Spectroscopy : Identifies functional groups like N–O (950–1050 cm1^{-1}) and C–S (600–700 cm1^{-1}) stretching vibrations .
  • 1^1H NMR : Resolves protons on the thiophene ring (δ 6.5–7.5 ppm) and hydroxylamine groups (δ 2.5–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for derivatives with isotopic labeling (e.g., deuterated analogs) .
  • HPLC : Assesses purity, especially for compounds intended for biological testing .

Q. How does this compound participate in oxime formation, and what are its advantages over other hydroxylamine derivatives?

  • Methodological Answer : The compound reacts with carbonyl groups (ketones/aldehydes) to form oximes via nucleophilic addition. Its thiophene moiety enhances electron density, accelerating reaction kinetics compared to simpler hydroxylamines like O-methyl derivatives. For example, in the synthesis of oxime carbamates, THF is used as a solvent to stabilize intermediates, and phenyl isocyanate is added to trap the oxime, yielding stable products .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical calculations and experimental results in this compound-mediated acylation reactions?

  • Methodological Answer : Discrepancies often arise from solvation effects or unaccounted transition states. For instance, DFT calculations (e.g., B3LYP/6-311+G(2df,2p)) predict higher free energy barriers (ΔG‡ ~20 kcal/mol) for N-acylation than observed experimentally. To address this:
  • Solvent Modeling : Use polarizable continuum models (PCM) to simulate aqueous-phase kinetics, which lowers ΔG‡ values by 2–3 kcal/mol .
  • Dual Catalysis Pathways : Investigate bifunctional mechanisms where hydroxylamine acts as both proton donor (via oxygen) and acceptor (via nitrogen), as shown in TS1O-NH2_2OH-DUAL transition states .

Q. What catalytic strategies enhance the regioselectivity of O- versus N-acylation in hydroxylamine derivatives?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electrophile Activation : Lewis acids (e.g., Zn2+^{2+}) polarize carbonyl groups, favoring O-acylation.
  • Steric Effects : Bulky substituents on the thiophene ring disfavor N-acylation by hindering nucleophilic attack.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize tetrahedral intermediates, favoring O-acylation with ΔG‡ differences of ~1.2 kcal/mol .

Q. How does this compound compare to O-arylhydroxylamines in enzyme inhibition studies?

  • Methodological Answer : Comparative studies require:
  • Kinetic Assays : Measure IC50_{50} values for target enzymes (e.g., nicotinamide phosphoribosyltransferase) using fluorogenic substrates .
  • Docking Simulations : Analyze binding interactions (e.g., hydrogen bonds with catalytic residues) via AutoDock Vina. The thiophene group enhances π-stacking with aromatic enzyme pockets, improving inhibition potency by 30–50% over O-methoxyphenyl analogs .

Data Contradiction Analysis

Q. Why do experimental kinetics for phenyl acetate acylation with hydroxylamine derivatives deviate from third-order theoretical models?

  • Methodological Answer : Bimolecular pathways may dominate under specific conditions. For example:
  • At high hydroxylamine concentrations (>1 M), a third-order mechanism (involving two hydroxylamine molecules) is observed with ΔG‡ = 18.9 kcal/mol.
  • At lower concentrations, a second-order pathway (single hydroxylamine catalyst) prevails (ΔG‡ = 20.3 kcal/mol). This divergence highlights the need for concentration-dependent kinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.